molecular formula C20H18N4O2S B2996850 N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide CAS No. 1251693-63-6

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide

Cat. No.: B2996850
CAS No.: 1251693-63-6
M. Wt: 378.45
InChI Key: IKRKMPCCVVKPMN-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound designed for research and development, particularly in the field of antimalarial drug discovery. This synthetic molecule features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities, coupled with a sulfonamide functional group, which is prevalent in many therapeutic agents . The primary research value of this compound lies in its potential as an antimalarial agent targeting Plasmodium falciparum , the most lethal malaria-causing parasite. Its proposed mechanism of action involves the inhibition of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the parasite's survival . Falcipain-2 functions as a major hemoglobinase in the parasite's food vacuole; inhibiting this enzyme disrupts the hydrolysis of host hemoglobin, ultimately hindering parasitic growth and leading to its death, especially during the trophozoite stage of development . This mechanism is distinct from that of many current antimalarials, making such compounds valuable for overcoming drug resistance. The molecular design of this sulfonamide-derivatized triazolopyridine was informed by virtual screening and molecular docking studies against the FP-2 enzyme, confirming its potential for specific target engagement . This compound is supplied for Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-16-7-9-17(10-8-16)13-24(18-5-3-2-4-6-18)27(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKMPCCVVKPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation in industrial settings can enhance reaction rates and reduce solvent usage, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylbenzyl group (electron-donating) contrasts with fluorinated analogs (e.g., 8i, P048-0356), which have electron-withdrawing substituents. Fluorine atoms enhance binding to hydrophobic pockets in enzymes like falcipain-2 .
  • Substituent Position : Ortho-substitution (e.g., 2-fluorobenzyl in P048-0356 ) may introduce steric hindrance compared to para-substituted derivatives.
  • Bis-Substitution: The target compound’s dual substitution (benzyl + phenyl) may improve pharmacokinetic properties compared to monosubstituted analogs like 6g .

Insights :

  • Fluorinated derivatives (e.g., 3-fluorobenzyl in ) exhibit superior antimalarial activity due to enhanced enzyme binding.
  • Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility but may reduce membrane permeability compared to methyl groups.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted)
Target Compound N/A Moderate (lipophilic)
8i 198–199 Low (fluorinated)
6g 206–208 Low (chlorophenyl)
N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-... N/A High (methoxy group)

Analysis :

  • Higher melting points in monosubstituted derivatives (e.g., 6g ) correlate with stronger crystal lattice interactions.

Biological Activity

N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18N4O2S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This molecular structure includes a triazole ring, a pyridine moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

This compound has been studied for its inhibitory effects on various biological pathways. It primarily acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to decreased inflammatory responses and potential therapeutic effects in conditions such as rheumatoid arthritis and cancer.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer). The IC50 values indicated potent cytotoxicity comparable to established anticancer agents like staurosporine .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Bacterial Activity : In vitro studies revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent .
  • Fungal Activity : The compound demonstrated antifungal properties against Aspergillus niger and Aspergillus oryzae, indicating broad-spectrum antimicrobial activity .

Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized various triazole derivatives and evaluated their anticancer efficacy. The results showed that this compound exhibited an IC50 value of 1.18 µM against the HEPG2 cell line, outperforming several known chemotherapeutics .

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, the compound was screened at a concentration of 1 µg/mL against common pathogens. It demonstrated significant antibacterial activity with zones of inhibition comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesIC50 Values (µM)Reference
AnticancerHEPG21.18
MCF70.96
AntibacterialE. coliNot specified
S. aureusNot specified
AntifungalA. nigerNot specified
A. oryzaeNot specified

Q & A

Basic: What are the standard synthetic protocols for synthesizing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation of 2-hydrazinylpyridine sulfonamide intermediates with ortho-esters (e.g., methyl ortho-acetate or propionate) under reflux conditions. For example, in General Procedure C ( ), stoichiometric ratios (1:1.25 molar equivalents of hydrazinyl intermediate to ortho-ester) and acetic acid catalysis yield triazolopyridine cores. Purification via recrystallization or column chromatography achieves yields of 68–80%. Reaction monitoring by TLC and NMR ensures intermediate integrity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Assigns aromatic protons (δ 6.8–8.8 ppm) and sulfonamide NH (δ ~10.5 ppm) ( ).
  • FTIR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N (~1590 cm⁻¹) ().
  • HRMS : Validates molecular formula (e.g., C14H14N4O2S) with <2 ppm mass error ().
  • Elemental Analysis : Verifies C, H, N, S content (e.g., ±0.3% deviation) .

Advanced: How can substituent effects on the triazolopyridine core be systematically optimized for biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace phenyl substituents with electron-withdrawing (e.g., 4-F, 3-Cl) or donating (4-OCH3) groups. For antimalarial activity ( ), 3-CH3 and 4-F substituents enhance potency, while 4-OCH3 reduces it.

  • Data Table :

    Substituent (R)IC50 (nM)Yield (%)
    3-CH312070
    4-F9580
    4-OCH345068
  • Rational Design : Use molecular docking (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to prioritize substituents .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Validation : Standardize conditions (e.g., parasite strain, incubation time) to minimize variability.
  • Purity Assessment : Verify compound purity (>95%) via HPLC ( ).
  • Meta-Analysis : Cross-reference substituent effects. For example, 3-CH3 may show divergent activity in Pf vs. human cell lines due to off-target interactions .

Basic: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:

  • LogP : Calculated ~2.1 (moderate lipophilicity for membrane penetration).
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions.
  • Thermal Stability : Melting points (164–181°C) indicate solid-state stability ( ).

Advanced: How can computational methods predict binding modes of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with target crystal structures (e.g., PDB 3QG2).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Pharmacophore Mapping : Align electrostatic/hydrophobic features with active site residues ( ).

Basic: What purification strategies improve yield and purity post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures for high recovery (e.g., 70% yield, ).
  • Flash Chromatography : Employ silica gel (230–400 mesh) with CH2Cl2/MeOH gradients.
  • TLC Monitoring : Rf = 0.5 (CH2Cl2:MeOH 9:1) confirms product migration .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 against recombinant PfDHODH ( ).
  • Cytotoxicity Profiling : Use HEK293 cells to exclude off-target effects (CC50 >50 µM).
  • Western Blotting : Confirm downstream pathway modulation (e.g., ATP depletion) .

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